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Abstract: The presence of nitrosamine impurities in pharmaceutical products is a significant

safety concern due to their potential carcinogenic effects. N-nitroso-atenolol is a nitrosamine

impurity derived from atenolol, a widely prescribed beta-blocker. This technical guide provides

an in-depth overview of the formation of N-nitroso-atenolol from the reaction of atenolol with

nitrosating agents, such as sodium nitrite, under acidic conditions. It includes detailed

experimental protocols for its synthesis and quantification, a summary of relevant quantitative

data, and diagrams illustrating the chemical reaction, analytical workflow, and toxicological

mechanism.

Introduction: The Formation of N-Nitroso-Atenolol
N-nitroso-atenolol is a nitrosamine drug substance-related impurity (NDSRI) that can form

when the secondary amine group in the atenolol molecule reacts with a nitrosating agent.[1]

This reaction is of particular concern in the pharmaceutical industry as it can occur during the

synthesis, formulation, or even storage of atenolol-containing drug products if residual nitrites

are present under acidic conditions.[1]
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Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA), have established strict limits for nitrosamine impurities in

pharmaceuticals due to their classification as probable human carcinogens.[1][2] N-nitroso-
atenolol is categorized as a Category IV NDSRI with an acceptable intake (AI) limit of 1500 ng

per day.[2] The detection of this impurity in commercial atenolol products has underscored the

need for robust analytical methods to monitor and control its presence.[2][3]

The fundamental reaction involves the nitrosation of the secondary amine in atenolol by nitrous

acid (HNO₂), which is formed from a nitrite salt (e.g., sodium nitrite, NaNO₂) in an acidic

medium.

Chemical Reaction Pathway
The nitrosation of atenolol proceeds via the reaction of its secondary amine with a nitrosating

agent. Under acidic conditions, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂),

which then forms the nitrosating species, such as the nitrosonium ion (NO⁺). This electrophile

is subsequently attacked by the nucleophilic secondary amine of atenolol to yield N-nitroso-
atenolol.
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Caption: Nitrosation of atenolol under acidic conditions.
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Experimental Protocols
In Vitro Formation of N-Nitroso-Atenolol
This protocol describes a general method for the formation of N-nitroso-atenolol for use as an

analytical standard, based on procedures cited in the literature.[4][5]

Materials:

Atenolol

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

Deionized Water

Organic solvent for extraction (e.g., Dichloromethane)

Sodium sulfate (anhydrous)

Rotary evaporator

Procedure:

Dissolve a known quantity of atenolol in the HCl solution.

Cool the solution in an ice bath.

Prepare a solution of sodium nitrite in deionized water.

Add the sodium nitrite solution dropwise to the cooled atenolol solution while stirring. The

molar ratio of nitrite to atenolol should be in excess (e.g., 4:1) to ensure complete reaction.

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled

temperature (e.g., 0-5 °C).

Quench the reaction by raising the pH to neutral or slightly basic with a suitable base (e.g.,

sodium bicarbonate solution).
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Extract the N-nitroso-atenolol from the aqueous solution using an appropriate organic

solvent.

Dry the organic extract over anhydrous sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to yield the N-
nitroso-atenolol product.

Characterize the product using appropriate analytical techniques (e.g., NMR, Mass

Spectrometry).

Quantification of N-Nitroso-Atenolol by LC-MS/MS
This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method for the sensitive quantification of N-nitroso-atenolol in active pharmaceutical

ingredients (APIs) and finished drug products.[3][6][7]

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient: A time-programmed gradient starting with a high percentage of Mobile Phase A to

elute the polar atenolol, followed by an increasing percentage of Mobile Phase B to elute N-
nitroso-atenolol.

Flow Rate: e.g., 0.3 mL/min.
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Column Temperature: 30 °C.

Injection Volume: 2 µL.[6]

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

Precursor Ion ([M+H]⁺): m/z 296.2.[2][3]

Product Ions: m/z 222 and 145 for quantification and qualification.[3]

Sample Preparation:

Accurately weigh the drug substance or crushed tablets.

Dissolve in a suitable diluent (e.g., 75% methanol) to a final concentration of the API (e.g.,

0.5 mg/mL).[3][8]

Vortex and/or sonicate to ensure complete dissolution.

Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before injection.

Spike with an internal standard (e.g., N-nitroso-atenolol-d7) to a final concentration (e.g.,

20 ng/mL).[3]
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Caption: Workflow for quantification of N-nitroso-atenolol.
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Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS

method for the quantification of N-nitroso-atenolol.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Value Reference

Linearity Range 0.5 - 80 ng/mL [3][6][7]

Correlation Coefficient (R²) 0.9996 [3]

Limit of Detection (LOD) 0.2 ng/mL (0.30 ng/mg) [3][6][7]

| Limit of Quantification (LOQ) | 0.5 ng/mL (0.75 ng/mg) |[3][6][7] |

Table 2: Recovery of N-Nitroso-Atenolol in Spiked Samples

Matrix Spiking Level
Recovery Range
(%)

Reference

Drug Substance 1.5 ppm 71 - 96% [8]

Drug Substance 15 ppm 87 - 96% [8]

Drug Product 1.5 ppm 84 - 95% [8]

| Drug Product | 15 ppm | 95 - 102% |[8] |

Toxicological Profile: Genotoxicity
N-nitroso-atenolol has been shown to exhibit genotoxic activity in primary cultures of both rat

and human hepatocytes.[4][5] It is considered an indirectly acting compound, meaning it

requires metabolic activation to be converted into reactive metabolites that can damage DNA.

[4][5] This metabolic activation is a critical step in its mechanism of carcinogenicity.
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Caption: Proposed mechanism of N-nitroso-atenolol genotoxicity.

Studies have shown that N-nitroso-atenolol induces dose-related DNA fragmentation in

hepatocyte cultures at concentrations ranging from 0.1 to 1 mM.[4][5] This highlights the

importance of controlling its levels in pharmaceutical products to ensure patient safety.
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Conclusion
The formation of N-nitroso-atenolol from the reaction of atenolol with sodium nitrite under

acidic conditions represents a critical quality and safety challenge for the pharmaceutical

industry. Understanding the reaction mechanism is key to developing mitigation strategies

during drug manufacturing and storage. Highly sensitive and validated analytical methods,

such as the LC-MS/MS protocol detailed here, are essential tools for manufacturers and

regulatory agencies to monitor and control this impurity, ensuring that atenolol-based medicines

are safe for patient use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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